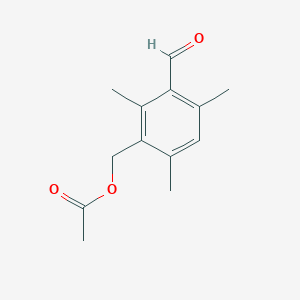

![molecular formula C11H12ClN3OS B1270365 5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 335215-60-6](/img/structure/B1270365.png)

5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (5-CPM-4ET) is a synthetic triazole derivative that has been widely studied in recent years due to its potential applications in the fields of medicine, biochemistry, and pharmacology. This compound has been shown to exhibit a variety of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory activities. It is also known to be a potent inhibitor of several enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).

科学研究应用

Corrosion Inhibition

5-[(4-chlorophenoxy)methyl]-4H-1, 2, 4-triazole-3-thiol (CMTT) has been studied for its effectiveness in corrosion inhibition. A 2020 study showed that CMTT offers significant protection against corrosion on 6061 Al alloy in hydrochloric acid. The study utilized various methods such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy. It was observed that higher concentrations and temperatures enhanced the efficiency of the inhibitor, with the highest corrosion resistance recorded at 95.29% with 100 ppm CMTT at 333 K. The study also involved thermodynamic parameters, SEM, and AFM results, confirming the protective nature of CMTT against corrosion (Raviprabha & Bhat, 2020).

Antimicrobial and Molluscicidal Agents

Research from 2010 explored the synthesis of compounds utilizing a moiety similar to CMTT, which showed promising results as anti-inflammatory and molluscicidal agents. The compounds were synthesized through various reactions and were effective in dose-dependent manners, displaying potent anti-inflammatory and molluscicidal activities (El Shehry, Abu‐Hashem, & El-Telbani, 2010).

Rhenium(V) Complexation

A study conducted in 2007 focused on the complexation of a compound structurally related to CMTT with rhenium(V). It established the real potentials of the RSSR/RS redox system at various temperatures, indicating the impact of alkyl radicals in the heterocyclic molecule on the potentials. This research provided insights into the thermodynamics of complexation in relevant chemical systems (Amindzhanov, Kabirov, & Safarmamadov, 2007).

Synthesis of Triazole Derivatives

In 2020, another study investigated the synthesis of biologically significant quinoline incorporated triazole derivatives. These derivatives, which included a moiety similar to CMTT, were synthesized and characterized for their antimicrobial activities, demonstrating significant bioactivities compared to standard drugs (D'Souza, Nayak, D'mello, & Dayananda, 2020).

Alkylation and Aminomethylation

A 2016 study focused on the alkylation, amino(hydroxy)methylation, and cyanoethylation of 1,2,4-triazole-3-thiols, which are structurally related to CMTT. This study provided insights into obtaining new 3-sulfanyl-1,2,4-triazoles, which could be significant in various chemical and biological applications (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).

属性

IUPAC Name |

3-[(4-chlorophenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3OS/c1-2-15-10(13-14-11(15)17)7-16-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSBDYRUSUGXLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)COC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354246 |

Source

|

| Record name | 5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

335215-60-6 |

Source

|

| Record name | 5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)